

Application Notes and Protocols for Staining Mitochondria with 10-Dodecylacridine Orange Bromide

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Compound of Interest

Compound Name: 10-Dodecylacridine Orange
Bromide

Cat. No.: B3039169

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Introduction

10-Dodecylacridine Orange Bromide (DAO) is a lipophilic cationic fluorescent dye used for the selective staining of mitochondria in living cells. As a member of the acridine orange family, its fluorescence is environmentally sensitive. The dodecyl carbon chain facilitates its accumulation within the hydrophobic environment of the inner mitochondrial membrane. This staining mechanism is primarily driven by hydrophobic interactions and is largely independent of the mitochondrial membrane potential, making it a valuable tool for assessing mitochondrial mass and integrity, particularly in the context of cellular processes like apoptosis.

Principle of Staining: DAO, due to its hydrophobic nature, partitions into the lipid-rich inner mitochondrial membrane. This accumulation is not solely dependent on the negative mitochondrial membrane potential, which distinguishes it from other mitochondrial dyes like Rhodamine 123. This property allows for the assessment of mitochondrial content even in cells with depolarized mitochondria, a common occurrence during apoptosis or under the influence of certain drugs.

Quantitative Data Summary

The following table summarizes quantitative data gathered from studies using 10-n-nonyl acridine orange (NAO), a closely related and extensively studied analog of DAO. These values provide a strong reference for designing experiments with DAO.

Parameter	Cell Type	Concentration	Incubation Time	Application	Observations
Staining Concentration	HeLa Cells	1×10^{-8} M	< 1 minute	Vital Fluorescence Microscopy	Sufficient for bright green mitochondrial fluorescence. [1]
Staining Concentration	Human Peripheral Blood Lymphocytes (PBL)	2.5 μ M	Not specified	Flow Cytometry (Mitochondrial Mass)	Used for assessment of mitochondrial mass.
Staining Concentration	Murine Splenocytes	4.75 μ M	15 minutes at 20°C	Flow Cytometry (Mitochondrial Mass)	Saturates mitochondrial binding sites. [2]
Staining Concentration	GM130, HL60, and U937 Cells	0.1 μ M and 5 μ M	Not specified	Flow Cytometry (Drug Effects)	Fluorescence intensity decreased with FCCP, CCCP, DNP, gramicidin, and valinomycin. [3]

Fluorescence Response	Human Peripheral Blood Lymphocytes (PBL)	2.5 μ M	2 hours	Flow Cytometry (Drug Effects)	Fluorescence of NAO-stained mitochondria decreased significantly when treated with the nitric oxide donor NOC-18.
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Experimental Protocols

Protocol 1: Fluorescence Microscopy of Mitochondria in Live Adherent Cells

This protocol is adapted from procedures for staining with 10-n-nonyl acridine orange (NAO) and is suitable for the visualization of mitochondria in live adherent cells using DAO.

Materials:

- **10-Dodecylacridine Orange Bromide (DAO)**
- Dimethyl sulfoxide (DMSO)
- Complete cell culture medium
- Phosphate-buffered saline (PBS)
- Coverslips
- Microscope slides
- Fluorescence microscope with appropriate filter sets (Excitation/Emission: ~493/520 nm)

Procedure:

- **Cell Seeding:** Seed adherent cells on sterile glass coverslips in a petri dish or multi-well plate and culture until they reach the desired confluency.
- **Preparation of Staining Solution:** Prepare a 1 mM stock solution of DAO in DMSO. For working solution, dilute the stock solution in pre-warmed (37°C) complete cell culture medium to a final concentration of 10-100 nM. The optimal concentration should be determined empirically for each cell type. A starting concentration of 50 nM is recommended.
- **Staining:** Remove the culture medium from the cells and wash once with pre-warmed PBS. Add the DAO staining solution to the cells and incubate for 15-30 minutes at 37°C in a CO₂ incubator.
- **Washing:** Remove the staining solution and wash the cells two to three times with pre-warmed PBS or complete culture medium.
- **Imaging:** Mount the coverslip onto a microscope slide with a drop of fresh PBS or culture medium. Observe the stained mitochondria using a fluorescence microscope with a filter set appropriate for green fluorescence (e.g., FITC filter set). Mitochondria should appear as bright green, filamentous or granular structures within the cytoplasm.

Protocol 2: Flow Cytometry for Mitochondrial Mass Analysis

This protocol is designed for the quantitative analysis of mitochondrial mass in a cell population using DAO.

Materials:

- **10-Dodecylacridine Orange Bromide (DAO)**
- Dimethyl sulfoxide (DMSO)
- Complete cell culture medium
- Phosphate-buffered saline (PBS)

- Flow cytometer with a 488 nm laser for excitation and appropriate emission filters (e.g., 530/30 nm).

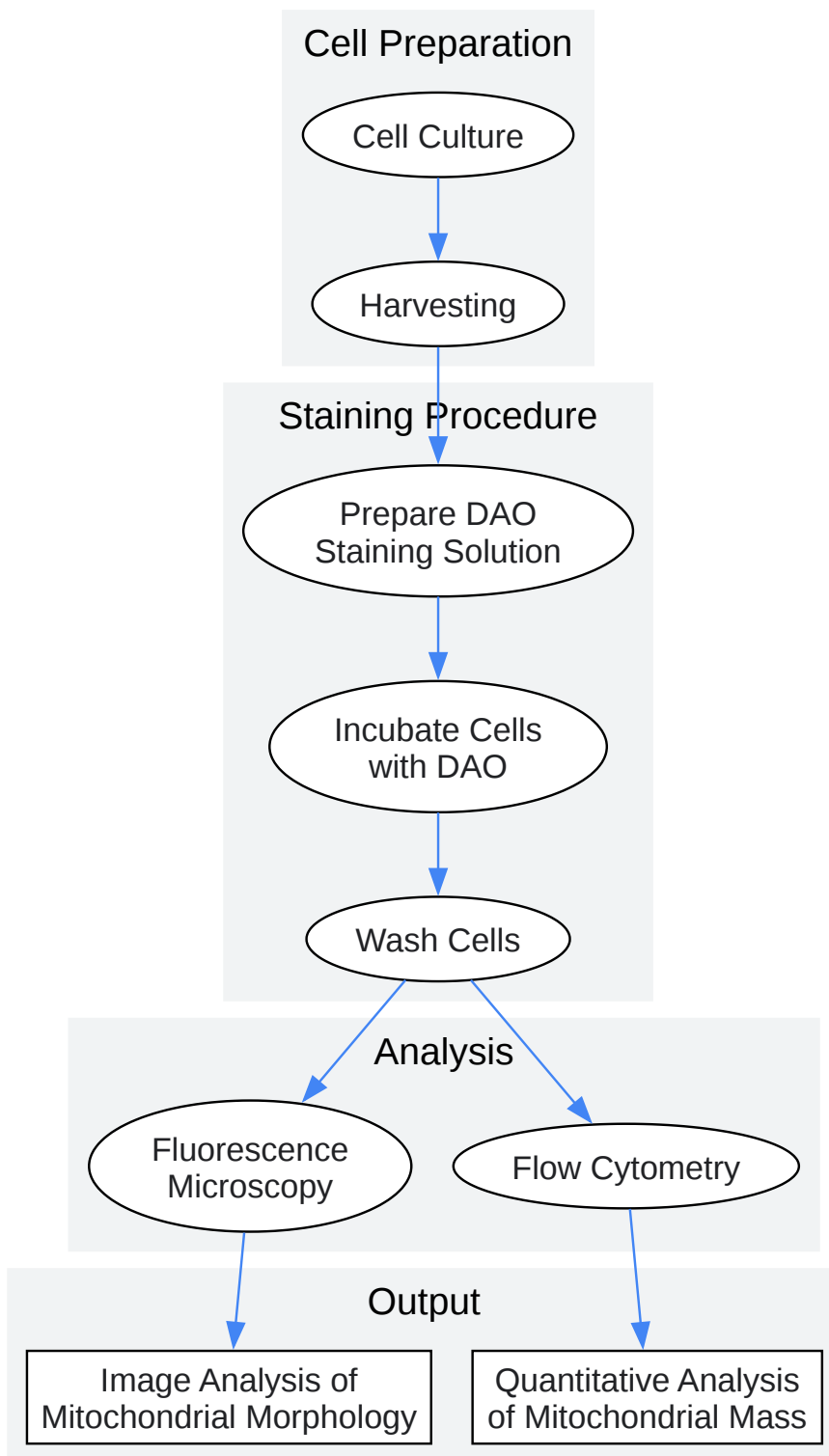
Procedure:

- **Cell Preparation:** Harvest cells (both adherent and suspension) and wash them once with PBS. Resuspend the cells in complete culture medium or PBS at a concentration of 1×10^6 cells/mL.
- **Preparation of Staining Solution:** Prepare a 1 mM stock solution of DAO in DMSO. Dilute the stock solution in complete culture medium or PBS to the desired final concentration. A concentration range of 0.1 to 5 μ M can be tested to find the optimal staining for the specific cell type. A starting concentration of 2.5 μ M is recommended.
- **Staining:** Add the DAO staining solution to the cell suspension. Incubate for 15-30 minutes at room temperature or 37°C, protected from light.
- **Washing:** After incubation, wash the cells twice with PBS by centrifugation (e.g., 300 x g for 5 minutes) and resuspend the cell pellet in PBS for analysis.
- **Flow Cytometry Analysis:** Analyze the stained cells on a flow cytometer. Excite the sample with a 488 nm laser and collect the emission in the green channel (typically around 520-530 nm). The mean fluorescence intensity of the cell population will be proportional to the mitochondrial mass.

Visualization of Experimental Workflow and Signaling Pathway

Experimental Workflow for Mitochondrial Staining

Workflow for Mitochondrial Staining with DAO



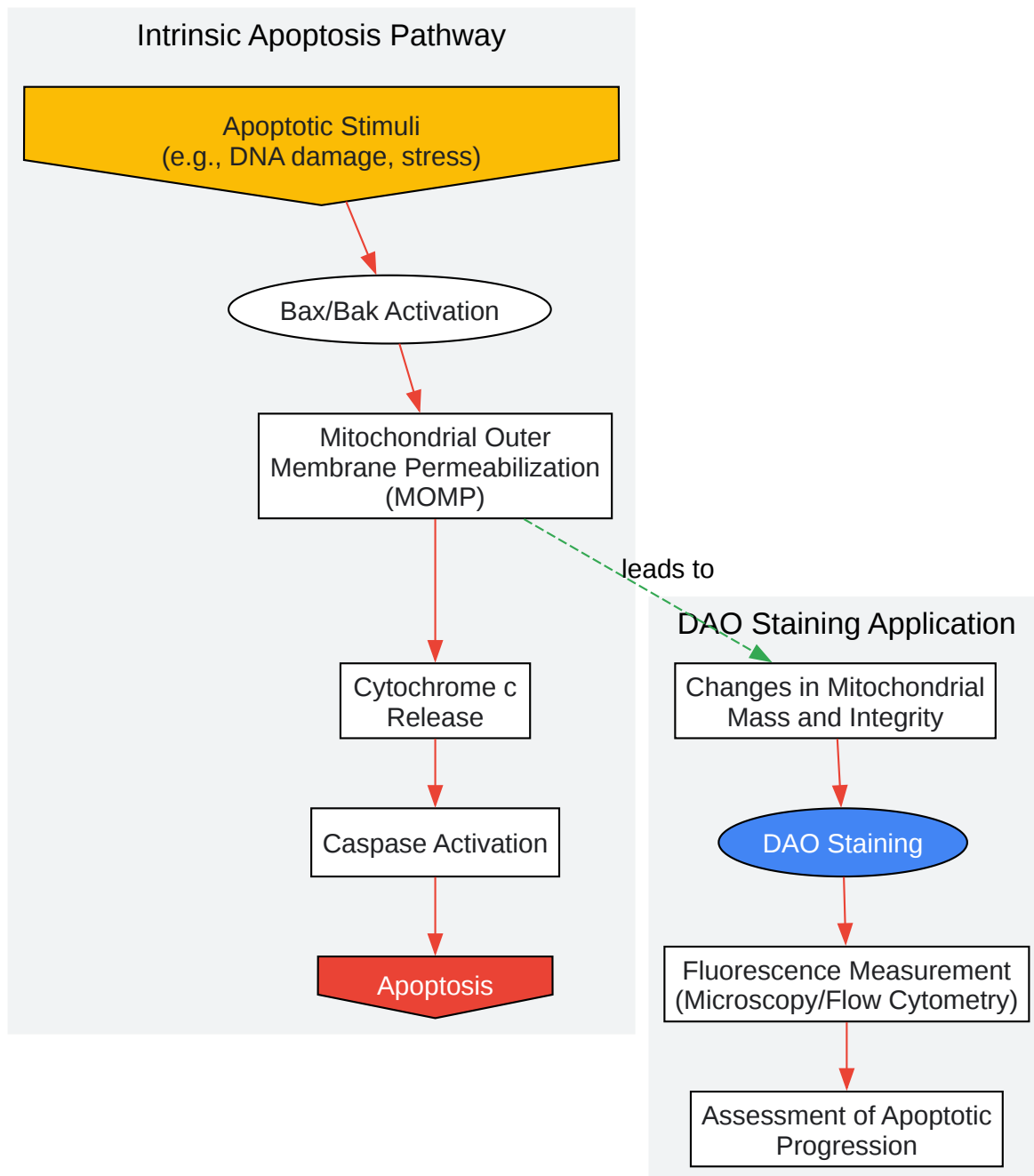
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Caption: Experimental workflow for staining mitochondria with DAO.

Signaling Pathway: Apoptosis and Mitochondrial Mass Assessment

DAO is often employed to assess changes in mitochondrial mass, a key event in the intrinsic pathway of apoptosis.

Apoptosis Signaling and Mitochondrial Mass Assessment



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Caption: Role of DAO in assessing apoptosis-related mitochondrial changes.

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References

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